Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and an ethyl ester group at the 3-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)aniline with ethyl chloroformate under basic conditions to form the quinoline ring . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.
Cross-Coupling: Palladium catalysts and boron reagents are typical in Suzuki-Miyaura reactions.
Major Products: The reactions yield various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and dyes.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The quinoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate: Similar structure but with the carboxylate group at the 6-position.
2-Chloro-3-(trifluoromethyl)quinoline: Lacks the ethyl ester group, affecting its reactivity and applications.
Uniqueness: Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various research fields .
Biological Activity
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer and anti-inflammatory agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the quinoline family, characterized by a quinoline scaffold with specific substituents that enhance its biological properties. The synthesis typically involves a multi-step organic reaction process, including:
- Formation of the Quinoline Core : This is often achieved through Skraup synthesis, which involves the condensation of aniline derivatives with glycerol.
- Substituent Introduction : The chloro and trifluoromethyl groups are introduced via chlorination and nucleophilic substitution reactions.
- Esterification : The carboxylate group is introduced through esterification using ethanol in the presence of a catalyst such as sulfuric acid.
Anticancer Properties
This compound has shown promising results in various studies as a potential anticancer agent. Research indicates that compounds within this class can inhibit key signaling pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting the vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in angiogenesis. This inhibition can lead to reduced tumor blood supply and subsequent tumor regression .
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. It has been evaluated against various viral strains, demonstrating significant inhibitory effects.
- Case Study : In vitro studies have shown that this compound effectively inhibits enterovirus D68 (EV-D68), with a selectivity index indicating its potency compared to other antiviral agents .
Table: Summary of Biological Activities
The mechanisms through which this compound exhibits its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to cancer progression.
- Cellular Pathway Modulation : It has been suggested that this compound can modulate inflammatory responses by interacting with various molecular targets within cells .
- Membrane Interaction : The trifluoromethyl group enhances cell membrane permeability, potentially increasing the bioavailability of the compound within target cells .
Case Studies and Research Findings
Several studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activity:
- A study demonstrated that modifications at the 3-position of the quinoline scaffold could significantly improve antiviral potency against EV-D68, highlighting the importance of structural optimization in drug design .
- Another investigation into quinoline derivatives revealed their capacity to inhibit NF-kB and AP-1 gene expression, suggesting their potential as anti-inflammatory agents .
Properties
CAS No. |
1260877-33-5 |
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Molecular Formula |
C13H9ClF3NO2 |
Molecular Weight |
303.66 g/mol |
IUPAC Name |
ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-10(14)7-5-3-4-6-8(7)18-11(9)13(15,16)17/h3-6H,2H2,1H3 |
InChI Key |
GBCUHQBQWMCMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl |
Origin of Product |
United States |
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